Tert-butyl 2-((4-aminophenyl)thio)propanoate
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Overview
Description
Tert-butyl 2-((4-aminophenyl)thio)propanoate is an organic compound that features a tert-butyl ester group, an aminophenyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-((4-aminophenyl)thio)propanoate typically involves the reaction of tert-butyl 2-bromopropanoate with 4-aminothiophenol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group of 4-aminothiophenol attacks the bromine atom of tert-butyl 2-bromopropanoate, resulting in the formation of the thioether bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-((4-aminophenyl)thio)propanoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Acyl chlorides, anhydrides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, esters.
Scientific Research Applications
Tert-butyl 2-((4-aminophenyl)thio)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-((4-aminophenyl)thio)propanoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-bromopropanoate: A precursor in the synthesis of tert-butyl 2-((4-aminophenyl)thio)propanoate.
4-aminothiophenol: Another precursor used in the synthesis.
Tert-butyl 2-((4-nitrophenyl)thio)propanoate: A similar compound with a nitro group instead of an amino group.
Uniqueness
This compound is unique due to the presence of both an amino group and a thioether linkage, which can impart distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C13H19NO2S |
---|---|
Molecular Weight |
253.36 g/mol |
IUPAC Name |
tert-butyl 2-(4-aminophenyl)sulfanylpropanoate |
InChI |
InChI=1S/C13H19NO2S/c1-9(12(15)16-13(2,3)4)17-11-7-5-10(14)6-8-11/h5-9H,14H2,1-4H3 |
InChI Key |
GLIVBTRFWBSAOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)SC1=CC=C(C=C1)N |
Origin of Product |
United States |
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